Home > Products > Screening Compounds P99294 > (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine - 771438-38-1

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Catalog Number: EVT-3330700
CAS Number: 771438-38-1
Molecular Formula: C9H19N3
Molecular Weight: 169.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula C9H19N3C_9H_{19}N_3 and a molecular weight of 169.27 g/mol. It is categorized under piperazine derivatives, which are known for their diverse biological activities, including potential applications in pharmacology. The compound's structure features a piperazine ring substituted with a pyrrolidine moiety, contributing to its unique properties and interactions within biological systems.

Source and Classification

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be sourced from various chemical suppliers and databases, notably PubChem, where it is listed with the Compound ID 14627378 . This compound falls under the broader classification of piperazine derivatives, which are often utilized in medicinal chemistry due to their ability to modulate neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several methods, typically involving multi-step organic reactions. One common approach is the reaction of 1-methylpiperazine with pyrrolidine derivatives under controlled conditions.

Technical Details

The synthesis may involve the following steps:

  1. Formation of the Piperazine Ring: The initial step involves the reaction of 1-methylpiperazine with an appropriate pyrrolidine derivative.
  2. Purification: The product is often purified using techniques such as flash chromatography or recrystallization to obtain high purity yields.
  3. Characterization: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

The molecular structure of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine features a piperazine ring with a methyl group at one nitrogen atom and a pyrrolidine group attached to the fourth position. The stereochemistry at the chiral center contributes to its pharmacological profile.

Data

Key structural data include:

  • Molecular Formula: C9H19N3C_9H_{19}N_3
  • Molecular Weight: 169.27 g/mol
  • InChI Key: A unique identifier for chemical substances .
Chemical Reactions Analysis

Reactions

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine can participate in various chemical reactions typical of piperazine derivatives, including:

  1. Alkylation Reactions: These can modify the nitrogen atoms in the piperazine ring.
  2. Acylation Reactions: Introducing acyl groups can enhance biological activity.
  3. Coupling Reactions: These may involve linking to other pharmacologically active moieties.

Technical Details

These reactions are often conducted under specific conditions such as temperature control and solvent choice to optimize yield and selectivity .

Mechanism of Action

The mechanism of action for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may act as a modulator of serotonin and dopamine receptors, influencing mood and behavior.

Process

  1. Receptor Binding: The compound binds to specific sites on serotonin or dopamine receptors.
  2. Signal Transduction: This binding initiates a cascade of intracellular events that alter neurotransmitter release or receptor activity.
  3. Physiological Effects: The resultant changes can lead to therapeutic effects such as anxiolytic or antidepressant actions .
Physical and Chemical Properties Analysis

Physical Properties

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is typically characterized by:

  • Appearance: Generally appears as a colorless liquid or solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not specifically listed but generally estimated based on similar compounds.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Applications

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine has potential applications in various scientific fields, particularly in drug discovery and development. Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for psychiatric disorders such as depression and anxiety.

Scientific Uses

  1. Pharmacological Research: Investigating its effects on serotonin and dopamine receptors.
  2. Medicinal Chemistry: Developing new therapeutic agents based on its structure.
  3. Biochemical Studies: Understanding its role in neurotransmission pathways .

This compound exemplifies the importance of piperazine derivatives in medicinal chemistry, offering insights into potential therapeutic applications while also presenting opportunities for further research into its mechanisms and effects.

Introduction to Chiral Piperazine-Pyrrolidine Hybrid Pharmacophores

Chiral piperazine-pyrrolidine hybrids represent a structurally distinctive class of nitrogen-containing heterocycles gaining prominence in neuropharmacology. These scaffolds merge the conformational flexibility and hydrogen-bonding capabilities of piperazine with the constrained three-dimensionality of pyrrolidine. The specific compound (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine exemplifies this hybrid architecture, where the stereogenic center at the pyrrolidine C3 position (R-configuration) governs its spatial orientation and biological interactions. Its molecular formula is C₉H₁₉N₃, featuring a tertiary methylated piperazine nitrogen and a secondary pyrrolidine nitrogen, both capable of protonation under physiological conditions, influencing blood-brain barrier (BBB) permeability and target engagement [4]. Unlike achiral piperazine derivatives dominating earlier CNS drug development (e.g., antipsychotics, antidepressants), this chiral hybrid offers enhanced selectivity for complex targets like G-protein-coupled receptors (GPCRs) and enzymes within the brain [2] [9].

Nomenclature and Stereochemical Significance of (R)-Configuration

Systematic nomenclature defines this compound as (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, with CAS Registry Numbers and PubChem CID (91666881) providing unambiguous identification [4]. The critical stereogenic center resides at carbon 3 (C3) of the pyrrolidine ring. The (R)-enantiomer positions its substituents in a distinct spatial orientation compared to the (S)-counterpart, fundamentally altering its interaction with chiral biological environments.

Table 1: Stereochemical and Physicochemical Profile

Property(R)-Enantiomer(S)-Enantiomer (Theoretical/Reported)Significance
Absolute ConfigurationR at pyrrolidine C3S at pyrrolidine C3Dictates 3D shape complementary to target binding sites
Basic Centers (pKa)Piperazine N (~8.5), Pyrrolidine N (~10.5)SimilarImpacts ionization, solubility, BBB penetration
Calculated logP~1.5 (Protonated) / ~2.5 (Free base)SimilarInfluences lipophilicity and membrane permeability
CNS MPO Score*Higher predicted (e.g., >4.0)Lower predictedPredicts enhanced likelihood of brain exposure [2]
Key Interaction MotifOptimal H-bonding/ionic pair orientationSuboptimal orientationDetermines binding affinity and functional efficacy

*CNS MPO: Central Nervous System Multiparameter Optimization (assesses physicochemical properties predictive of BBB penetration) [2]

Molecular modeling reveals that the (R)-configuration orients the pyrrolidine nitrogen and the C3 substituent towards a specific vector, enabling optimal hydrogen bonding with residues like Asp12 in KRAS-G12D or forming critical ionic pairs within the orthosteric binding sites (OBS) of aminergic GPCRs (e.g., D3R, 5-HT receptors) [2] [7] [9]. For instance, docking studies of analogous (R)-pyrrolidine derivatives within the KRAS-G12D SWII pocket demonstrate hydrogen bonds between the protonated diazabicyclic nitrogen and Asp12/Gly60, interactions likely inaccessible or weaker with the (S)-form [7]. This stereospecificity translates directly to differences in potency (often 10-100 fold) and functional selectivity observed experimentally for enantiomeric pairs [2] [9].

Historical Development in Central Nervous System (CNS) Drug Discovery

The incorporation of piperazine in CNS drugs has a long history, evident in compounds like the antipsychotic trifluoperazine or the antidepressant trazodone [3] [8]. However, these early agents were typically achiral and often associated with off-target effects due to limited receptor subtype selectivity. The recognition that chirality profoundly influences CNS drug efficacy and safety spurred interest in 3D scaffolds like substituted pyrrolidines. Initial forays involved simple pyrrolidine-containing drugs (e.g., the cognitive enhancer aniracetam) [1], but the strategic combination of piperazine and chiral pyrrolidine into a single pharmacophore is a more recent advancement.

A pivotal shift occurred with the development of dual-target ligands for combating complex CNS disorders like pain and addiction. Research highlighted in recent patents and publications demonstrates the use of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and closely related congeners as key dopaminergic moieties tethered to opioid pharmacophores [2]. For example, trans-(2S,4R)-pyrrolidine motifs (sharing the 3D spatial similarity with the (R)-pyrrolidine core) were identified as crucial for high-affinity D3R antagonism/partial agonism when linked to μ-opioid receptor (MOR) agonist scaffolds derived from loperamide or TRV130 [2]. These dual MOR agonist/D3R antagonist ligands (e.g., compounds 46, 84, 114, 121 cited in [2]) were rationally designed to provide analgesia via MOR while mitigating addictive liability through D3R blockade—a direct response to the opioid crisis. The chiral pyrrolidine core was instrumental in achieving D3R over D2R selectivity, minimizing extrapyramidal side effects linked to D2R antagonism [2].

Table 2: Evolution of Piperazine-Pyrrolidine Hybrids in CNS Drug Discovery

Era/ApproachExemplar Compound ClassesKey LimitationHybrid Advance (R-Pyrrolidine Piperazine)
Early PiperazinesTrifluoperazine (Antipsychotic), Trazodone (Antidepressant)Low receptor subtype selectivity, Off-target effects, Often achiralIntroduces chiral control for target selectivity
Simple PyrrolidinesAniracetam (Cognitive enhancer), Rolipram (PDE4 inhibitor) [1]Limited structural complexity, Moderate potencyAdds piperazine flexibility and additional H-bonding capacity
Dual-Target LigandsMOR Agonist / D3R Antagonist hybrids [2]Balancing potency at two targets, Achieving CNS penetrationCore structure enables high affinity and optimized CNS MPO scores for both targets
Psychedelic Derivatives3-Pyrrolidine-indole serotonergic agents [9]5-HT2A receptor selectivity challengesChiral pyrrolidine may fine-tune 5-HT receptor subtype engagement

Concurrently, the scaffold emerged in novel serotonergic psychedelic agents for treating psychiatric disorders. Patent WO2021155467A1 explicitly claims 3-pyrrolidine-indole derivatives where the pyrrolidine ring, preferably with defined stereochemistry (including R-configuration), is essential for potent and selective 5-HT2A receptor activation, aiming for improved therapeutic windows over classical psychedelics like psilocybin [9]. The protonatable piperazine nitrogen likely enhances solubility and potentially BBB penetration compared to simpler alkylamine substituents. This highlights the scaffold's versatility across diverse CNS target classes—from dopamine and opioid receptors to serotonergic systems.

Research Significance and Knowledge Gaps

The significance of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in its unique capacity to serve as a spatially optimized, multifunctional building block for next-generation neurotherapeutics:

  • Overcoming Target Complexity: Enables precise targeting of intricate binding pockets (e.g., KRAS-G12D's switch II pocket, D3R's orthosteric site) through stereospecific interactions unattainable with flat achiral structures or racemic mixtures [2] [7] [9]. Its incorporation led to KRAS-G12D inhibitors (e.g., 10c, 10k) with sub-micromolar cellular potency or nanomolar enzymatic inhibition, despite the challenging nature of the target [7].
  • Enhancing CNS Penetration: The hybrid structure balances basicity, lipophilicity, and hydrogen bonding potential. Strategic design incorporating this core has yielded compounds with improved predicted or measured CNS MPO scores (>4.0), indicating a higher probability of effective brain exposure compared to many predecessors [2].
  • Enabling Polypharmacology: Serves as a critical linker or pharmacophore element in bivalent/multitarget ligands (e.g., MOR/D3R hybrids), where its physicochemical properties and stereochemistry are crucial for maintaining potency at both targets simultaneously [2] [9].

Despite its promise, critical knowledge gaps persist:

  • Comprehensive SAR Exploration: Systematic studies mapping the impact of substituents on the piperazine N1-methyl group, pyrrolidine nitrogen, or pyrrolidine C4/C5 positions on diverse CNS targets (beyond D3R/MOR or 5-HT2A) are limited. Potential effects on off-target binding (e.g., hERG, MAO) remain largely unexplored [2] [9].
  • In Vivo Validation: While in vitro affinity/functional data exists for hybrids containing this core (e.g., D3R/MOR ligands), detailed in vivo pharmacokinetic (PK) profiles, BBB penetration efficiency, and target engagement data specifically for the (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine moiety within complex molecules are scarce. Its role in modulating brain-to-plasma ratios needs experimental confirmation [2].
  • Application to New Modalities: Its utility in PROTACs (Proteolysis Targeting Chimeras) for degrading CNS disease targets (e.g., aberrant tau, mutant kinases) is unexplored. Its physicochemical profile might be suitable for E3 ligase recruiter-linker-warhead assemblies, but linker length/rigidity effects require investigation [7].
  • Peripherally Restricted Analogs: While CNS penetration is often desired, the potential of quaternary derivatives or prodrugs of this scaffold to create peripherally acting drugs (e.g., for neuroinflammation or peripheral neuropathy) is an underinvestigated area [2].

Table 3: Key Knowledge Gaps and Research Directions

Knowledge GapCurrent StatusRequired Research Direction
Detailed SAR Across Target ClassesLimited to D3R/MOR, 5-HT2A, KRAS [2] [7] [9]Systematic modulation of core substituents; screening against kinase panels, GPCR arrays, ion channels
In Vivo PK/BBB Penetration DataPredicted by CNS MPO; limited experimental dataRadiolabeled tracer studies; LC-MS/MS quantification in brain tissue after dosing core-containing leads
PROTAC & Molecular Glue ApplicationsNot reported for this coreConjugation strategies to E3 ligase ligands (e.g., VHL, CRBN); assessment of ternary complex formation & degradation efficiency
Peripherally Acting Derivative DesignUnderexploredSynthesis of quaternary ammonium salts; biodegradable ester prodrugs; evaluation of P-gp efflux

Properties

CAS Number

771438-38-1

Product Name

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

IUPAC Name

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1

InChI Key

SCNMGRFCMUWUNN-SECBINFHSA-N

SMILES

CN1CCN(CC1)C2CCNC2

Canonical SMILES

CN1CCN(CC1)C2CCNC2

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.